Trans-eldanolide
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Overview
Description
Trans-eldanolide is a natural product found in Eldana saccharina with data available.
Scientific Research Applications
Synthesis Methods
Stereoselective Synthesis
Trans-eldanolide can be synthesized stereoselectively. For instance, its synthesis using chiral sulfoxide involves Michael addition, deoxygenation, regioselective methylation, and stereospecific lactonation (Xu Zhang & Gao Ming, 1995). Similarly, 2,6-Dioxabicyclo[3.3.0]octan-3,7-dione is a promising compound for synthesizing natural products like eldanolide (Michiyo Hizuka et al., 1988).
Efficient Stereoselective Routes
Using nitroalkane synthons and baker's yeast reduction, an efficient route for synthesizing optically pure R-(+)-trans eldanolide has been developed (B. K. Sarmah & N. Barua, 1993). Additionally, reactions of D-ribonolactone derivatives with alkyl cuprates have been used to synthesize (+)-eldanolide (R. Ortuño et al., 1987).
Pheromone Research
- Insect Pheromone: Eldanolide is identified as a pheromone in the wing glands of the male African Sugarcane Borer, Eldana saccharina. Its isolation and structure determination have been key to understanding insect behavior (Jean-Pierre Vigneron et al., 1984). The synthesis of (+)-eldanolide as an insect pheromone has been achieved with high enantiomeric excess, utilizing enantioselective deprotonation and oxidative deprotection of vinyl carbamates (H. Paulsen & D. Hoppe, 1992).
Biological Activity Studies
- Conformational Analysis for Biological Activity: Research on eldanolide and its fluorinated analogues, including conformational analysis using B3LYP/6-31G* calculations, helps understand differences in pheromone activity. These studies are crucial for developing synthetic pheromones and understanding their interaction with biological systems (S. Hayase et al., 2005).
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(4S,5R)-4-methyl-5-(3-methylbut-2-enyl)oxolan-2-one |
InChI |
InChI=1S/C10H16O2/c1-7(2)4-5-9-8(3)6-10(11)12-9/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
ARNPQYFYGKMXGD-DTWKUNHWSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@@H]1CC=C(C)C |
Canonical SMILES |
CC1CC(=O)OC1CC=C(C)C |
Synonyms |
6-methyl-4,4,5-trifluorohept-1,5-dien-3-ol eldanolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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